4-Dodecanoylpiperazine-2,6-dione
CAS No.: 175136-49-9
Cat. No.: VC20923031
Molecular Formula: C16H28N2O3
Molecular Weight: 296.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 175136-49-9 |
|---|---|
| Molecular Formula | C16H28N2O3 |
| Molecular Weight | 296.4 g/mol |
| IUPAC Name | 4-dodecanoylpiperazine-2,6-dione |
| Standard InChI | InChI=1S/C16H28N2O3/c1-2-3-4-5-6-7-8-9-10-11-16(21)18-12-14(19)17-15(20)13-18/h2-13H2,1H3,(H,17,19,20) |
| Standard InChI Key | IDHQZKBICOXDJO-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCC(=O)N1CC(=O)NC(=O)C1 |
| Canonical SMILES | CCCCCCCCCCCC(=O)N1CC(=O)NC(=O)C1 |
Introduction
Structural Characteristics and Classification
Chemical Identity
4-Dodecanoylpiperazine-2,6-dione (compound 2b in research notation) is characterized by a molecular formula of C16H28N2O3, consisting of a piperazine-2,6-dione core structure with a dodecanoyl (12-carbon acyl chain) group attached at the nitrogen in position 4 . The compound belongs to the broader family of cyclic imides, which are known for their diverse chemical reactions.
Historical Context
Piperazine-2,6-diones have a long history in chemical research, with the first derivative synthesized as early as 1889 . These compounds have gradually gained scientific interest due to their versatile chemical properties and potential biological activities. Related compounds such as bis(dioxopiperazine) derivatives have been studied for their anticancer activity and interactions with DNA topoisomerase II .
Physical and Chemical Properties
Physical Characteristics
4-Dodecanoylpiperazine-2,6-dione appears as a colorless solid with poor water solubility but reasonable solubility in various organic solvents . The compound has a well-defined melting point of 113-114.5°C when recrystallized from an acetone-water mixture .
Spectroscopic Properties
The compound exhibits characteristic spectroscopic features that confirm its structural identity. The infrared (IR) spectrum shows distinctive absorption bands at 3020 and 3100 cm^-1 corresponding to N-H stretching vibrations, and at 1705 and 1725 cm^-1 assigned to C=O stretching vibrations .
Proton nuclear magnetic resonance (^1H NMR) spectroscopy in DMSO-d6 reveals the following characteristic signals:
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0.85 ppm (3H, t, J = 5.0 Hz): terminal methyl group
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1.25 ppm (18H, br. s): methylene groups of the dodecanoyl chain
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2.34 ppm (2H, t, J = 8.0 Hz): methylene adjacent to carbonyl
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4.21 ppm (4H, s): two methylene groups in the piperazine ring
Elemental Composition
Elemental analysis data for 4-Dodecanoylpiperazine-2,6-dione is summarized in Table 1.
Table 1: Elemental Analysis of 4-Dodecanoylpiperazine-2,6-dione
Synthesis and Preparation
Synthetic Pathway
Purification
After synthesis, the compound is purified by recrystallization from an acetone-water mixture, yielding a product with high purity as confirmed by elemental analysis .
Chemical Reactivity
Ammonolysis Reactions
The most significant chemical transformation of 4-Dodecanoylpiperazine-2,6-dione is its ammonolysis with aqueous ammonia, which leads to a ring-opening reaction and formation of N-Dodecanoyliminodiacetic acid diamide (compound 4b) . This reaction represents an important pathway for the synthesis of functionalized iminodiacetic acid derivatives.
Reaction Conditions
The optimal conditions for ammonolysis have been investigated, revealing that the ring-opening reaction occurs most efficiently in aqueous ammonia rather than in organic solvents . The reaction fails to proceed in anhydrous conditions or in dry methanol or acetone saturated with ammonia, indicating the crucial role of water in facilitating the ring-opening process .
The highest yield of N-Dodecanoyliminodiacetic acid diamide (81%) is obtained when using a 10-fold excess of 30% aqueous ammonia . The reaction progress can be monitored using thin-layer chromatography (TLC) .
Characterization of Ammonolysis Product
The ammonolysis product, N-Dodecanoyliminodiacetic acid diamide, has been fully characterized:
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IR spectrum (cm^-1): 3344, 3167 (NH), 1670 (C=O), 1600, 1634 (amide II)
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^1H NMR (DMSO-d6, δ, ppm): 0.81 (3H, t, J = 6.0 Hz, CH3), 1.20 (18H, br. s, CH2), 2.16 (2H, m, CH2CO), 3.82 (2H, s, COCH2N), 3.96 (2H, s, COCH2N), 7.01, 7.19, 7.64, 8.12 (4H, br. s, NH2)
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Elemental analysis (found/calculated for C16H31N3O3, %): C: 61.13/61.31; H: 9.74/9.97; N: 13.30/13.41
Comparative Analysis with Related Compounds
Comparison with Other 4-Acylated Piperazine-2,6-diones
4-Dodecanoylpiperazine-2,6-dione is part of a series of 4-acylated piperazine-2,6-diones with varying acyl chain lengths. Table 3 compares the properties and reactivity of these derivatives.
Table 3: Comparison of 4-Acylated Piperazine-2,6-diones and Their Ammonolysis Products
Structure-Reactivity Relationships
The ammonolysis of 4-acylated piperazine-2,6-diones appears to be relatively insensitive to the length of the acyl chain, as evidenced by the similar yields obtained for derivatives with different chain lengths . This suggests that the reactivity of these compounds in ring-opening reactions is primarily determined by the piperazine-2,6-dione core structure rather than the specific acyl substituent.
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